[3-(3-Phenylpropoxy)phenyl]amine hydrochloride
Overview
Description
“[3-(3-Phenylpropoxy)phenyl]amine hydrochloride” is a chemical compound with the molecular formula C15H18ClNO . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of “[3-(3-Phenylpropoxy)phenyl]amine hydrochloride” is characterized by a molecular weight of 263.76 g/mol . The InChI code for this compound is1S/C15H17NO.ClH/c16-14-9-4-10-15(12-14)17-11-5-8-13-6-2-1-3-7-13;/h1-4,6-7,9-10,12H,5,8,11,16H2;1H
. Physical And Chemical Properties Analysis
The physical and chemical properties of “[3-(3-Phenylpropoxy)phenyl]amine hydrochloride” include a molecular weight of 263.76 g/mol . It has a rotatable bond count of 5 . The compound is a solid at room temperature .Scientific Research Applications
Chemical Synthesis and Material Science
Polymer and Material Enhancement : The study by Trejo-Machin et al. (2017) discusses the use of phenolic compounds in enhancing the reactivity of molecules towards benzoxazine ring formation, aiming for applications in materials science due to their thermal and thermo-mechanical properties suitable for a wide range of applications. This work illustrates the potential of renewable phenolic acids as sustainable alternatives in polymer synthesis, paving the way for novel applications in material science (Trejo-Machin et al., 2017).
Thermostabilizers for Polypropylene : Aghamaliyev et al. (2018) synthesized 2-hydroxy-3-(methylcyclohexenyl-isopropyl)-5-methylbenzylaminoethylnonylimidazolines, demonstrating their effectiveness as thermostabilizers for polypropylene. This application signifies the role of amine derivatives in improving the thermal stability of polymeric materials (Aghamaliyev et al., 2018).
Catalysis in Organic Synthesis : Miao et al. (2015) explored the synthesis of 2-arylbenzoxazole derivatives through copper-catalyzed intermolecular and intramolecular couplings, indicating the utility of primary amines and their derivatives in facilitating complex organic synthesis processes. This study showcases the use of amines in catalytic processes, contributing to the development of pharmaceuticals and fine chemicals (Miao et al., 2015).
Corrosion Inhibition : Research by Boughoues et al. (2020) on four amine derivative compounds revealed their significant corrosion inhibition performance on mild steel in an acidic medium. This application underscores the importance of amine derivatives in protecting industrial materials against corrosion, contributing to the durability and longevity of metallic structures (Boughoues et al., 2020).
Antimicrobial and Antiviral Properties : Giurg et al. (2017) focused on synthesizing diphenyl diselenides with antimicrobial and antiviral properties, highlighting the potential of phenyl and amine derivatives in combating microbial infections and virus proliferation. This research points to the broader implications of chemical compounds in medical and pharmaceutical applications, especially in developing new treatments and preventive measures (Giurg et al., 2017).
Safety And Hazards
properties
IUPAC Name |
3-(3-phenylpropoxy)aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO.ClH/c16-14-9-4-10-15(12-14)17-11-5-8-13-6-2-1-3-7-13;/h1-4,6-7,9-10,12H,5,8,11,16H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKNBDKNGSFCEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=CC=CC(=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586414 | |
Record name | 3-(3-Phenylpropoxy)aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40586414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3-Phenylpropoxy)phenyl]amine hydrochloride | |
CAS RN |
17399-25-6 | |
Record name | Benzenamine, 3-(3-phenylpropoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17399-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 211700 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017399256 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17399-25-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211700 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(3-Phenylpropoxy)aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40586414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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